REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][C:5]([CH3:11])=[C:6]([C:9]#[N:10])[C:7]#[N:8].C(C(C#N)=C(C)C=C[O:20]C)#N>O>[C:7]([C:6]1[C:9](=[O:20])[NH:10][CH:3]=[CH:4][C:5]=1[CH3:11])#[N:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=C(C#N)C#N)C)OC
|
Name
|
1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C(C=COC)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
treating
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC=CC1C)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |